N,3-dimethylcyclohexanamine hydrochloride N,3-dimethylcyclohexanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 854427-44-4
VCID: VC2808866
InChI: InChI=1S/C8H17N.ClH/c1-7-4-3-5-8(6-7)9-2;/h7-9H,3-6H2,1-2H3;1H
SMILES: CC1CCCC(C1)NC.Cl
Molecular Formula: C8H18ClN
Molecular Weight: 163.69 g/mol

N,3-dimethylcyclohexanamine hydrochloride

CAS No.: 854427-44-4

Cat. No.: VC2808866

Molecular Formula: C8H18ClN

Molecular Weight: 163.69 g/mol

* For research use only. Not for human or veterinary use.

N,3-dimethylcyclohexanamine hydrochloride - 854427-44-4

Specification

CAS No. 854427-44-4
Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
IUPAC Name N,3-dimethylcyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C8H17N.ClH/c1-7-4-3-5-8(6-7)9-2;/h7-9H,3-6H2,1-2H3;1H
Standard InChI Key AIQOLFRXKSYEQY-UHFFFAOYSA-N
SMILES CC1CCCC(C1)NC.Cl
Canonical SMILES CC1CCCC(C1)NC.Cl

Introduction

Chemical Identity and Structure

Basic Identification

N,3-dimethylcyclohexanamine hydrochloride is identified by its CAS registry number 854427-44-4, which serves as its unique identifier in chemical databases and regulatory documentation. The compound has a molecular formula of C₈H₁₈ClN, indicating its composition of carbon, hydrogen, nitrogen, and chlorine atoms .

Structural Characteristics

The molecular structure consists of a cyclohexane ring with two methyl substituents – one attached to the nitrogen atom forming a secondary amine, and another at the 3-position of the cyclohexane ring. The hydrochloride salt formation occurs at the amine nitrogen, creating an ionically bonded structure that enhances stability and solubility in polar solvents compared to its free base form.

Physicochemical Properties

The compound possesses distinct physicochemical properties that define its behavior in various environmental and experimental conditions. Table 1 summarizes the key physicochemical parameters of N,3-dimethylcyclohexanamine hydrochloride based on available data.

Table 1: Physicochemical Properties of N,3-dimethylcyclohexanamine Hydrochloride

PropertyValueReference
Molecular Weight163.68800 g/mol
Exact Mass163.11300
Polar Surface Area (PSA)12.03000
LogP2.97740
DensityNot Available
Melting PointNot Available
Boiling PointNot Available
Flash PointNot Available
HS Code2921300090

The LogP value of 2.97740 indicates moderate lipophilicity, suggesting potential for membrane permeability while maintaining some water solubility when in the hydrochloride salt form. The relatively low polar surface area (PSA) of 12.03000 further supports potential membrane permeability, which could be relevant for pharmaceutical applications .

Synthesis and Production Methods

Catalytic Considerations

The synthesis of related cyclic amines employs Co/Al₂O₃ catalysts under controlled conditions. For instance, the patent for N,N-dimethylcyclohexylamine production describes:

Table 2: Potential Catalytic Conditions Based on Related Compounds

ParameterOptimal RangeComparable Compound
Pressure0.5-2.0 MPaN,N-dimethylcyclohexylamine
Temperature100-200°CN,N-dimethylcyclohexylamine
Catalyst CompositionCu (1-10%), Co (5-20%), Ti, Mn, Cr traces on Al₂O₃ carrierN,N-dimethylcyclohexylamine
Space Velocity0.5-1.5 h⁻¹N,N-dimethylcyclohexylamine

These parameters might require modification for the specific synthesis of N,3-dimethylcyclohexanamine hydrochloride due to differences in structural features and reactivity profiles.

ParameterValue
Value-Added Tax (VAT)17.0%
Tax Rebate Rate9.0%
Most Favored Nation (MFN) Tariff6.5%
General Tariff30.0%
Supervision ConditionsNone specified

These parameters provide context for the commercial landscape surrounding this compound, though they may vary by jurisdiction and over time .

Comparative Analysis with Related Compounds

Structural Analogues

To better understand the potential properties and applications of N,3-dimethylcyclohexanamine hydrochloride, a comparative analysis with related compounds provides valuable context.

Table 4: Comparative Analysis with Related Cyclohexylamine Derivatives

CompoundKey DifferencesPotential Implications
N,N-dimethylcyclohexylamineHas two methyl groups on nitrogen, none on cyclohexane ringLikely more basic; different steric properties around nitrogen
3-methylcyclohexylamineLacks N-methyl groupMore reactive primary amine; higher hydrogen bonding potential
Dimethocaine HydrochlorideComplex structure with additional functional groupsDifferent pharmacological profile; more specialized applications

This comparative analysis suggests that N,3-dimethylcyclohexanamine hydrochloride would occupy a distinct chemical space with potentially unique reactivity and application profiles.

Salt Form Considerations

As a hydrochloride salt, this compound would exhibit enhanced water solubility compared to its free base form. The salt formation also typically confers greater stability for storage and handling, particularly important for amine compounds which can be sensitive to oxidation in their free base form.

Analytical Methods and Characterization

Identification Techniques

For proper identification and quality control of N,3-dimethylcyclohexanamine hydrochloride, several analytical techniques would be appropriate:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure

  • Mass Spectrometry to verify molecular weight and fragmentation pattern

  • Infrared Spectroscopy to identify functional group signatures

  • Elemental Analysis to confirm composition

  • X-ray Crystallography for definitive structural determination if crystalline form is available

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